1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, featuring a chlorophenyl group, a dimethylamino group, and an indole moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanamine. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can modify the urea moiety or the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The indole moiety is known to interact with various biological pathways, potentially affecting cell signaling and gene expression.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(2-(dimethylamino)ethyl)urea: Lacks the indole moiety, which may result in different biological activity.
1-(2-Chlorophenyl)-3-(2-(methylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea: Similar structure but with a methylamino group instead of dimethylamino, potentially altering its reactivity and pharmacological profile.
Uniqueness: 1-(2-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is unique due to the presence of both the indole and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-24(2)19(15-13-25(3)18-11-7-4-8-14(15)18)12-22-20(26)23-17-10-6-5-9-16(17)21/h4-11,13,19H,12H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYSWILEADZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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